7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one
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Description
7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C22H24N2O and its molecular weight is 332.447. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds structurally related to "7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one" have been synthesized and shown to exhibit significant antimicrobial activities. A study by Ashok et al. (2014) focused on the ultrasound- and microwave-assisted synthesis of derivatives that showed good antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Crystal Structure and Synthesis
The crystal structures of related compounds have been elucidated to understand their potential applications better. Ullah et al. (2017) presented the crystal packing and structure of similar compounds, which aids in the understanding of their interactions at the molecular level (Ullah, Altaf, & Mansha, 2017).
Antiproliferative and Anticancer Applications
Compounds with a structure related to "this compound" have also been studied for their antiproliferative properties. Harishkumar et al. (2018) synthesized novel derivatives and tested their anticancer activity against various human cancer cell lines, finding some compounds to exhibit considerable growth inhibition (Harishkumar, Nd, & Santhosha, 2018).
Molecular Docking and Estrogen Receptor Binding
The estrogen receptor binding affinity and molecular docking studies have been performed on related compounds to assess their potential as therapeutic agents. Parveen et al. (2017) synthesized derivatives that showed better anti-proliferative activities than the standard drug curcumin in certain cases, indicating their potential in drug development (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Properties
IUPAC Name |
7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-16-10-11-18-20(14-16)23-22(25)19(15-24-12-6-3-7-13-24)21(18)17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFATCSMUHOGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)N2)CN3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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